2-Cyano-5-(2,4-difluorophenyl)phenol

Catalog No.
S6663330
CAS No.
1261953-50-7
M.F
C13H7F2NO
M. Wt
231.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-5-(2,4-difluorophenyl)phenol

CAS Number

1261953-50-7

Product Name

2-Cyano-5-(2,4-difluorophenyl)phenol

IUPAC Name

4-(2,4-difluorophenyl)-2-hydroxybenzonitrile

Molecular Formula

C13H7F2NO

Molecular Weight

231.20 g/mol

InChI

InChI=1S/C13H7F2NO/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H

InChI Key

NOLKPZFYEZONED-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C#N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C#N

2-Cyano-5-(2,4-difluorophenyl)phenol is a synthetic organic compound characterized by its unique structure, which includes a cyano group and two fluorine atoms attached to a phenolic ring. Its chemical formula is C13_{13}H7_7F2_2N\O, with a molecular weight of 231.20 g/mol. The compound is notable for its application as a Janus kinase inhibitor, specifically targeting JAK enzymes that are crucial in regulating immune responses and hematopoiesis. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in treating autoimmune diseases and cancers .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Cyano-5-(2,4-difluorophenyl)phenol exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action involves the inhibition of specific enzymes and receptors, modulating various signaling pathways critical for cell proliferation and immune responses. Its ability to selectively inhibit JAK enzymes makes it a candidate for treating conditions such as rheumatoid arthritis and psoriasis .

The synthesis of 2-Cyano-5-(2,4-difluorophenyl)phenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-difluorobenzonitrile and phenolic compounds.
  • Reaction Conditions: A base such as potassium carbonate is used in solvents like dimethylformamide (DMF) to facilitate nucleophilic aromatic substitution.
  • Reaction Steps: The reaction proceeds through nucleophilic attack on the aromatic ring, leading to the formation of the desired product.

This multistep synthesis allows for the incorporation of specific functional groups that enhance the compound's biological activity.

The applications of 2-Cyano-5-(2,4-difluorophenyl)phenol are diverse:

  • Medicinal Chemistry: As a Janus kinase inhibitor, it is being explored for therapeutic use in autoimmune diseases and inflammatory disorders.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing specialty chemicals and materials .

Studies on the interactions of 2-Cyano-5-(2,4-difluorophenyl)phenol with biological targets reveal its potential to modulate immune responses by inhibiting JAK enzymes. This inhibition can alter signaling pathways related to cell growth and differentiation, making it a significant focus in drug development for conditions like cancer and autoimmune diseases .

Several compounds exhibit structural similarities to 2-Cyano-5-(2,4-difluorophenyl)phenol:

Compound NameStructural FeaturesUnique Properties
2-Cyano-4-(2,3-difluorophenyl)phenolSimilar structure but different substitution patternDifferent biological activity profile
2-Cyano-5-(3,4-difluorophenyl)phenolFluorine atoms in different positionsVaries in reactivity due to fluorine positioning
2-Cyano-5-(2-fluorophenyl)phenolContains only one fluorine atomLess potent as a JAK inhibitor compared to the target compound

Uniqueness

The uniqueness of 2-Cyano-5-(2,4-difluorophenyl)phenol lies in its specific arrangement of functional groups which enhances its efficacy as a therapeutic agent while providing distinct chemical properties that differentiate it from similar compounds. Its selective inhibition of JAK enzymes positions it as a valuable candidate in pharmacological research .

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.04957017 g/mol

Monoisotopic Mass

231.04957017 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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